methyl 4-(aminomethyl)-2-methylbenzoate hydrochloride

Catalog No.
S3097392
CAS No.
1391358-24-9
M.F
C10H14ClNO2
M. Wt
215.68
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 4-(aminomethyl)-2-methylbenzoate hydrochlor...

CAS Number

1391358-24-9

Product Name

methyl 4-(aminomethyl)-2-methylbenzoate hydrochloride

IUPAC Name

methyl 4-(aminomethyl)-2-methylbenzoate;hydrochloride

Molecular Formula

C10H14ClNO2

Molecular Weight

215.68

InChI

InChI=1S/C10H13NO2.ClH/c1-7-5-8(6-11)3-4-9(7)10(12)13-2;/h3-5H,6,11H2,1-2H3;1H

InChI Key

GQKXUCBJESPONH-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)CN)C(=O)OC.Cl

Solubility

not available

Methyl 4-(aminomethyl)-2-methylbenzoate hydrochloride is a hydrochloride salt of the amino acid ester, methyl 4-(aminomethyl)benzoate. This compound is characterized by its molecular formula, C9H12ClNO2C_9H_{12}ClNO_2, and a molecular weight of approximately 201.65 g/mol. It appears as a white crystalline powder with a melting point of around 243ºC and a boiling point of 278.7ºC at standard atmospheric pressure . The compound is soluble in water and organic solvents, making it versatile for various applications in chemical synthesis and pharmaceuticals.

The primary chemical reaction involving methyl 4-(aminomethyl)-2-methylbenzoate hydrochloride is its formation via the esterification of 4-(aminomethyl)benzoic acid with methanol in the presence of hydrochloric acid. This reaction can be represented as follows:

4 Aminomethyl benzoic acid+MethanolHClMethyl 4 aminomethyl benzoate hydrochloride\text{4 Aminomethyl benzoic acid}+\text{Methanol}\xrightarrow{\text{HCl}}\text{Methyl 4 aminomethyl benzoate hydrochloride}

This compound can also undergo hydrolysis to regenerate the corresponding acid under mild conditions, which is advantageous in synthetic pathways for active pharmaceutical ingredients .

Methyl 4-(aminomethyl)-2-methylbenzoate hydrochloride has shown potential biological activity, particularly as an intermediate in the synthesis of pharmaceuticals. It has been implicated in the development of inhibitors for hepatitis C virus helicase, indicating its relevance in antiviral drug discovery . Additionally, compounds derived from this structure may exhibit antimicrobial properties, making them candidates for further biological evaluations.

The synthesis of methyl 4-(aminomethyl)-2-methylbenzoate hydrochloride can be achieved through several methods:

  • Esterification: The primary method involves esterifying 4-(aminomethyl)benzoic acid with methanol in the presence of hydrochloric acid. This process typically requires specific temperature and pH controls to optimize yield and purity .
  • Catalytic Hydrogenation: Another approach includes the catalytic hydrogenation of methyl 4-cyanobenzoate or its oxime derivatives, which can also lead to the formation of the desired compound .
  • Buchwald Coupling: The resulting methyl 4-(aminomethyl)benzoate can be further reacted in Buchwald–Hartwig coupling reactions to form more complex structures, showcasing its utility in synthetic organic chemistry .

Methyl 4-(aminomethyl)-2-methylbenzoate hydrochloride finds applications primarily in:

  • Pharmaceutical Synthesis: It serves as an intermediate for developing various active pharmaceutical ingredients.
  • Antiviral Drug Development: Its derivatives are being explored for their potential as antiviral agents against hepatitis C virus.
  • Chemical Research: The compound is utilized in synthetic organic chemistry for creating more complex molecules through coupling reactions .

Several compounds share structural similarities with methyl 4-(aminomethyl)-2-methylbenzoate hydrochloride, including:

Compound NameCAS NumberKey Features
Methyl 4-aminobenzoate6232-11-7Amino acid ester; used in pharmaceutical synthesis
Methyl 3-(aminomethyl)benzoate849020-92-4Similar structure; potential for different biological activities
Methyl 4-formylbenzoateNot listedPrecursor for various derivatives; used in organic synthesis
Methyl benzoate93-58-3Simple ester; widely used as a solvent and flavoring agent

Uniqueness: Methyl 4-(aminomethyl)-2-methylbenzoate hydrochloride is unique due to its specific amino group positioning and the presence of both an amine and an ester functional group, which enhances its reactivity and versatility compared to simpler esters or amines. This structural arrangement allows it to participate in diverse

Dates

Modify: 2024-04-15

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